

Unmasking the Off-Target Profile of BIA 10-2474: A Comparative Analysis

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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104

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Lisbon, Portugal and Rennes, France - The tragic outcome of the Phase I clinical trial of **BIA 10-2474**, a fatty acid amide hydrolase (FAAH) inhibitor, in 2016, which led to one death and severe neurological damage in four other participants, prompted intensive investigation into its mechanism of toxicity.^{[1][2][3][4]} Subsequent research has revealed that the severe adverse events were likely not caused by the intended inhibition of FAAH but rather by the compound's engagement with numerous other enzymes, a phenomenon known as off-target activity.^{[2][3][5]} This guide provides a comparative analysis of the off-target profile of **BIA 10-2474** against another well-characterized and more selective FAAH inhibitor, PF-04457845, to highlight the critical importance of comprehensive off-target screening in drug development.

The leading hypothesis for the toxicity of **BIA 10-2474** centers on its interaction with a range of serine hydrolases beyond FAAH.^{[2][3]} This broad activity is thought to have disrupted cellular lipid networks, contributing to the observed neurotoxicity.^{[2][3][6]} In contrast, other FAAH inhibitors, such as PF-04457845, have demonstrated a much cleaner safety profile in clinical trials, underscoring the significance of selectivity.^{[2][7]} The U.S. Food and Drug Administration (FDA) concluded that **BIA 10-2474** possesses a unique toxicity not seen in other drugs of its class.^[8]

Comparative Off-Target Profile

Subsequent to the clinical trial tragedy, activity-based protein profiling (ABPP) was employed to elucidate the protein interaction landscape of **BIA 10-2474** and its primary metabolite, BIA 10-2639.^{[2][5]} This powerful chemoproteomic technique identified several off-target serine

hydrolases that were significantly inhibited by **BIA 10-2474** but not by the highly selective FAAH inhibitor PF-04457845.[\[2\]](#)[\[7\]](#)

Target Enzyme	BIA 10-2474 Inhibition	PF-04457845 Inhibition	Function of Off-Target
FAAH	Primary Target	Primary Target	Degrades the endocannabinoid anandamide.
FAAH2	Yes	Yes (major off-target)	Homologous enzyme to FAAH.
ABHD6	Yes	No	α/β -hydrolase domain containing 6; involved in lipid metabolism.
ABHD11	Yes	No	α/β -hydrolase domain containing 11; involved in lipid metabolism.
CES1	Yes	No	Carboxylesterase 1; xenobiotic and drug-metabolizing enzyme.
CES2	Yes	No	Carboxylesterase 2; xenobiotic and drug-metabolizing enzyme.
CES3	Yes	No	Carboxylesterase 3; xenobiotic and drug-metabolizing enzyme.
LIPE	Yes	No	Hormone-sensitive lipase; involved in lipid metabolism.
PNPLA6	Yes	No	Patatin-like phospholipase domain-containing protein 6; neuropathy target esterase.

Table 1: Comparative Off-Target Inhibition Profile. This table summarizes the key on- and off-target enzymes for **BIA 10-2474** and PF-04457845 as identified by activity-based protein profiling. Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[9\]](#)

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

The off-target profile of **BIA 10-2474** was primarily elucidated using a competitive activity-based protein profiling (ABPP) workflow. This methodology allows for the assessment of enzyme inhibition directly in complex biological systems.

Objective: To identify the serine hydrolase targets of **BIA 10-2474** in human cells and tissues and compare its selectivity to PF-04457845.

Materials:

- Human cell lines (e.g., HEK293T) or tissue proteomes.
- **BIA 10-2474** and PF-04457845.
- Fluorophosphonate (FP)-rhodamine or similar broad-spectrum serine hydrolase activity-based probe.
- SDS-PAGE gels and fluorescence scanner.
- Mass spectrometer for protein identification.

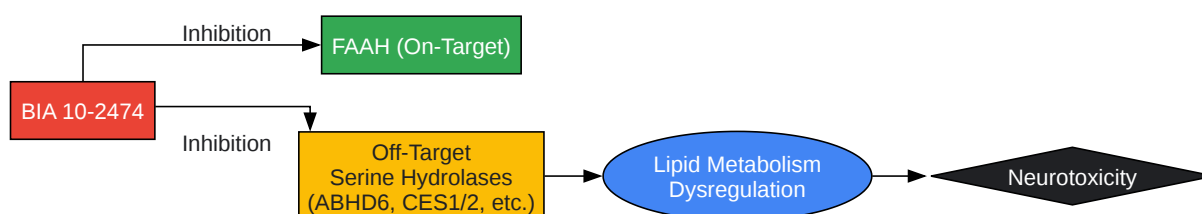
Methodology:

- Proteome Incubation: Human cell or tissue proteomes are incubated with varying concentrations of the inhibitor (**BIA 10-2474** or PF-04457845) or vehicle control (DMSO) for a defined period.
- Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) is added to the proteomes. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.

- **SDS-PAGE Analysis:** The proteomes are separated by SDS-PAGE. The fluorescence of the probe-labeled enzymes is visualized using a gel scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.
- **In-gel Fluorescence Scanning:** The gel is scanned to visualize and quantify the fluorescence of the probe-labeled proteins.
- **Protein Identification (for MS-based ABPP):** For more comprehensive analysis, the labeled proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific serine hydrolases that are inhibited.

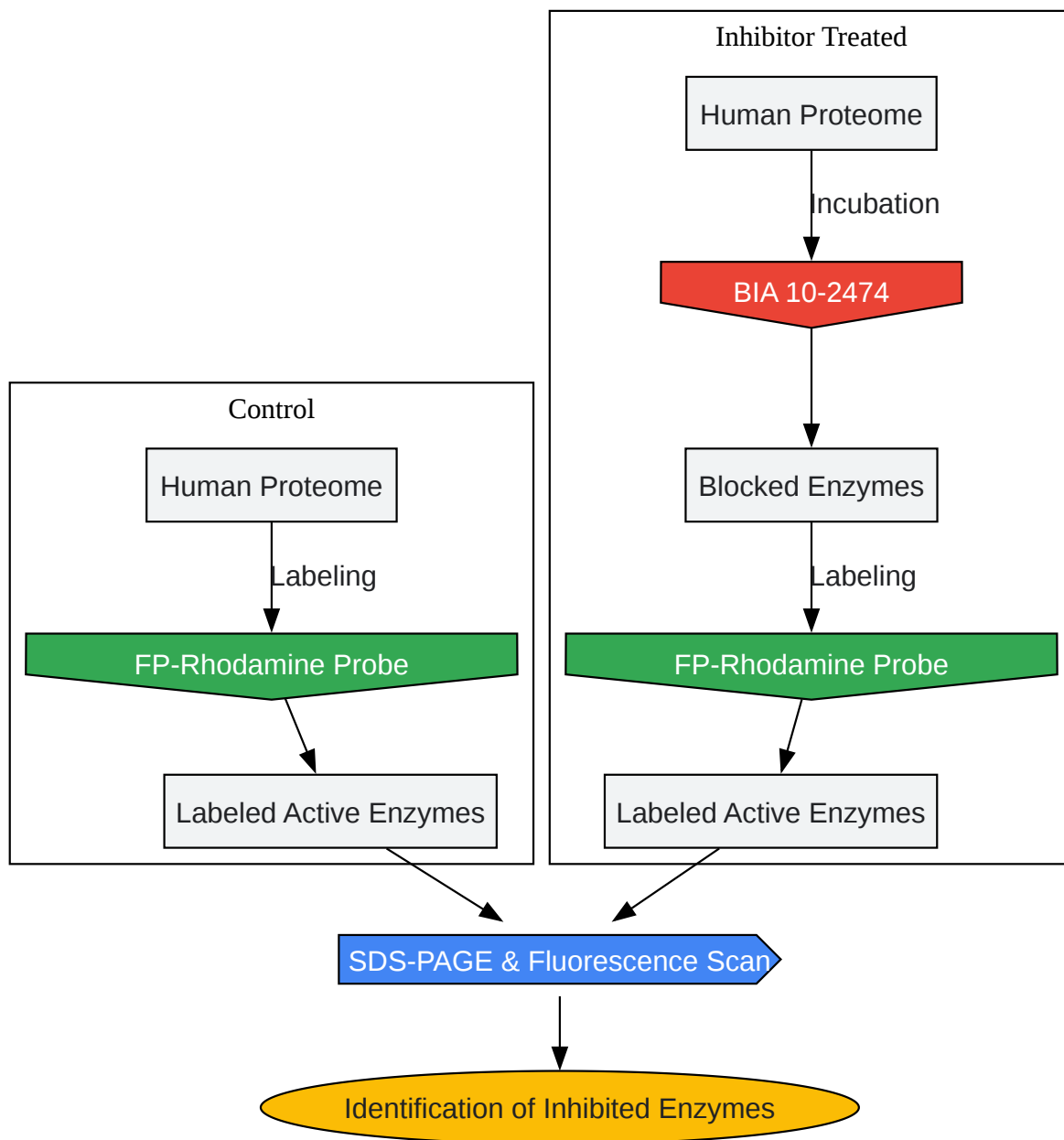
Visualizing the Path to Off-Target Discovery

The following diagrams illustrate the key concepts and workflows involved in the validation of **BIA 10-2474**'s off-target profile.



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Caption: Postulated mechanism of **BIA 10-2474** toxicity.



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